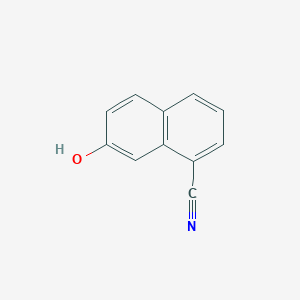

7-羟基萘-1-碳腈

描述

7-Hydroxynaphthalene-1-carbonitrile is a chemical compound with the CAS Number: 19307-13-2. It has a molecular weight of 169.18 and its IUPAC name is 7-hydroxy-1-naphthonitrile . It is a solid substance stored in dry, room temperature conditions .

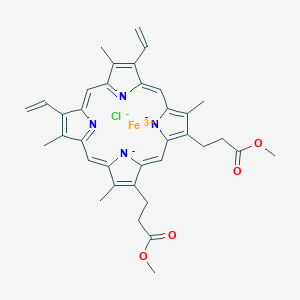

Molecular Structure Analysis

The InChI code for 7-Hydroxynaphthalene-1-carbonitrile is1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

7-Hydroxynaphthalene-1-carbonitrile is a solid substance . It is stored in dry conditions at room temperature .科学研究应用

合成和功能化

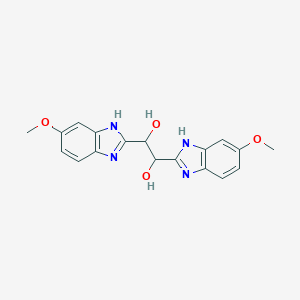

7-羟基萘-1-碳腈是合成各种化合物中的基础化学物质。例如,它在通过碱熔和光催化氧化等途径创建二羟基萘衍生物方面起着关键作用。由于其环保的过程特性,这些衍生物在染料合成到潜在的光催化中的应用具有广泛的应用(Zhang You-lan, 2005)。

环境和能源应用

对于由碳化物、氮化物和碳氮化物衍生的二维材料MXenes的研究突显了它们在能源存储和环境应用中的多功能性。尽管与7-羟基萘-1-碳腈没有直接联系,但这项研究强调了萘衍生物在促进增强阳离子插层的材料发展中的更广泛潜力,这对于能源存储技术至关重要(N. Hemanth & B. Kandasubramanian, 2020)。

催化支持

经常由萘衍生物制备的活性炭已被广泛研究作为催化剂支持材料。高比表面积以及在这个表面上分散催化活性相的能力使得这种基于碳的材料,潜在地可以由7-羟基萘-1-碳腈衍生,成为气固反应中理想的材料。这种应用在甲醇转化、噻吩的加氢脱硫和费舍尔-特罗普合成等过程中至关重要,展示了该材料在催化应用中的多功能性和重要性(H. Jüntgen, 1986)。

材料科学和纳米技术

例如,基于氧化石墨烯的材料已经展示出在从水系中吸附放射性核素方面的显著潜力。通过功能化引入羟基、环氧基和羧基等基团,潜在地涉及7-羟基萘-1-碳腈,增强了这些材料对放射性核素的亲和力,使其适用于环境修复和能源应用(Shujun Yu et al., 2015)。

安全和危害

The safety information for 7-Hydroxynaphthalene-1-carbonitrile includes several hazard statements: H302-H315-H319-H335 . These represent various hazards associated with the compound, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

作用机制

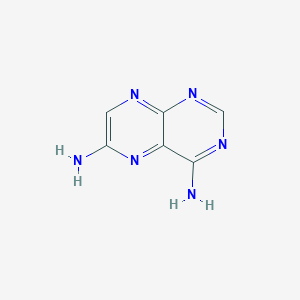

Target of Action

The primary targets of 7-Hydroxynaphthalene-1-carbonitrile are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular processes such as cell growth and differentiation .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

JNKs are proteins involved in signal transduction processes that can detect, integrate, and amplify various external signals, leading to alterations in gene expression, enzyme activities, and different cellular functions .

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is Blood-Brain Barrier permeant . It is also suggested to be a CYP1A2 inhibitor .

Result of Action

Given its interaction with estrogen receptor beta and nuclear receptor coactivator 1, it may influence cellular processes such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Hydroxynaphthalene-1-carbonitrile. For instance, exposure to polycyclic aromatic hydrocarbons, a class of environmental pollutants to which 7-Hydroxynaphthalene-1-carbonitrile belongs, can occur through ingestion or inhalation . These exposure routes can potentially affect the bioavailability and efficacy of the compound .

生化分析

Biochemical Properties

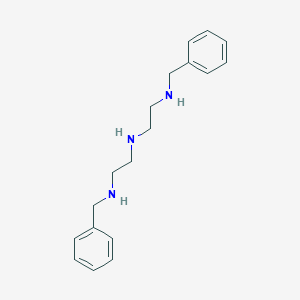

It is known that this compound can undergo various reactions to synthesize other heterocyclic compounds

Molecular Mechanism

It is believed that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

7-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGWTXRLMHXQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621978 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19307-13-2 | |

| Record name | 7-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

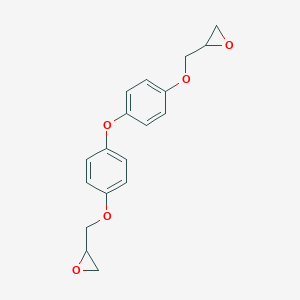

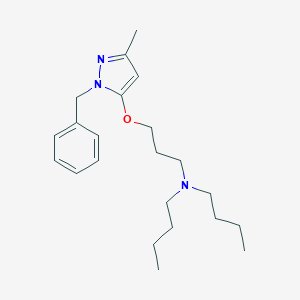

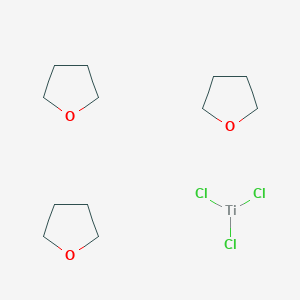

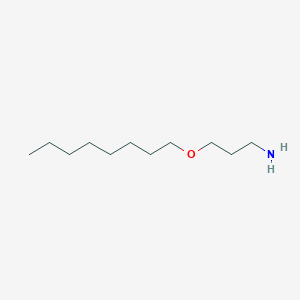

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。